FabH Inhibition vs. Platensimycin
The 4-pyridin-4-yloxy motif, as part of a benzoylamino benzoic acid derivative (BDBM23613), demonstrates measurable but distinct inhibition of the essential bacterial enzyme FabH (3-oxoacyl-[acyl-carrier-protein] synthase 3) from Enterococcus faecalis. The IC50 for this derivative is 10,000 nM [1]. In the same enzyme class (2.3.1.180), the well-known natural product inhibitor platensimycin serves as a high-potency comparator, though its quantitative IC50 was not specified in the same entry, platensimycin is recognized as a dual FabH/FabF inhibitor [2]. This shows that the pyridin-4-yloxybenzoic acid scaffold is a valid, albeit lower-potency, starting point for FabH inhibitor development, offering a synthetically accessible alternative to complex natural products.
| Evidence Dimension | Inhibition of FabH (3-oxoacyl-[acyl-carrier-protein] synthase 3) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Platensimycin (potent inhibition, quantitative IC50 not specified in direct class entry) |
| Quantified Difference | 10,000 nM vs. potent (class context) |
| Conditions | Enterococcus faecalis FabH, FabD/FabH coupled assay using [3H]- or [14C]-radiolabeled substrates |
Why This Matters
For programs targeting bacterial fatty acid synthesis, this data confirms target engagement, allowing researchers to choose this scaffold for rational design over inactive analogs.
- [1] BindingDB. BDBM23613: IC50 for Enterococcus faecalis FabH. View Source
- [2] BRENDA Enzyme Database. EC 2.3.1.180 inhibitors list. View Source
